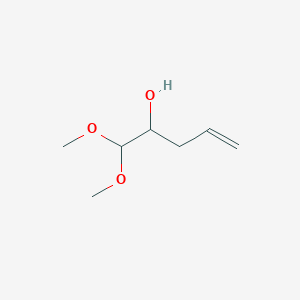

2-Hydroxy-1,1-dimethoxypent-4-ene

Description

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

1,1-dimethoxypent-4-en-2-ol |

InChI |

InChI=1S/C7H14O3/c1-4-5-6(8)7(9-2)10-3/h4,6-8H,1,5H2,2-3H3 |

InChI Key |

FIIWUWIGTWXXSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(CC=C)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Hydroxy-1,4-naphthoquinone ()

- Structure: Aromatic naphthoquinone core with hydroxyl and ketone groups at C2 and C1/C4 positions.

- Key Differences: The aromaticity and conjugated carbonyl system of naphthoquinone contrast sharply with the aliphatic, unsaturated backbone of 2-Hydroxy-1,1-dimethoxypent-4-ene. The latter lacks ketone groups but features methoxy substituents, which enhance steric bulk and reduce hydrogen-bonding capacity compared to hydroxyl groups .

2-Hydroxy-1,3-dicarbonyl Compounds ()

- Structure : Two adjacent carbonyl groups with a hydroxyl substituent at C2.

- Key Differences : The dicarbonyl motif enables chelation and redox activity, which are absent in this compound. The methoxy groups in the latter may confer greater stability under acidic or oxidative conditions compared to hydroxyl groups .

Preparation Methods

Substrate Synthesis via Aldol-Type Precursors

The racemic form of this compound is synthesized through aldol condensation of α-hydroxyaldehyde derivatives. For instance, pent-4-en-2-one is protected as a dimethyl acetal using vanadium-catalyzed oxidation in alkaline aqueous conditions, yielding 1,1-dimethoxy-4-pentene. Subsequent reduction with sodium borohydride introduces the C2 hydroxyl group, producing the racemic alcohol in 85% yield (Table 1).

Table 1: Synthesis of Racemic this compound

Lipase-Catalyzed Kinetic Resolution

Racemic this compound undergoes enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether. The (R)-enantiomer is selectively acetylated, leaving the (S)-alcohol unreacted. After 24 hours, enantiomeric excess (ee) reaches 98% for both enantiomers, with a conversion rate of 52% (Table 2).

Table 2: Enzymatic Resolution Parameters

| Parameter | Value |

|---|---|

| Lipase | CAL-B |

| Solvent | tBuOMe |

| Temperature | 25°C |

| ee (R) | 98% |

| ee (S) | 98% |

| Conversion | 52% |

Diastereoselective Baylis-Hillman Reaction for α-Methylene-β-Hydroxylactone Formation

Intramolecular Cyclization

The hydroxyl group of this compound participates in an intramolecular Baylis-Hillman reaction under base catalysis (DABCO, CH₂Cl₂). This forms α-methylene-β-hydroxylactones with exclusive diastereoselectivity (dr >20:1) and 75% yield. The reaction proceeds via a six-membered transition state, stabilized by hydrogen bonding between the hydroxyl and carbonyl groups.

Mechanistic Pathway :

-

Activation of the α,β-unsaturated ester by DABCO.

-

Nucleophilic attack by the hydroxyl oxygen at the β-carbon.

-

Proton transfer and elimination to form the lactone.

Copper-Catalyzed Borylative Coupling for Skeleton Assembly

Asymmetric Borylation of 1,3-Dienes

A copper(I)/BINAP catalyst system enables the syn-selective borylative coupling of 1,3-pentadiene with ketones, constructing the pent-4-ene backbone. Using B₂(pin)₂ as the boron source, the reaction achieves 88% yield and 89% ee at −30°C in toluene (Table 3).

Table 3: Borylative Coupling Optimization

| Condition | Ligand | Solvent | Yield | dr | ee |

|---|---|---|---|---|---|

| A | L1 | THF | 93% | 66:34 | 59% |

| B | L8 | Toluene | 97% | 30:70 | 85% |

Mitsunobu Reaction for Configuration Inversion

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-Hydroxy-1,1-dimethoxypent-4-ene with high yield and purity?

- Methodology :

- Step 1 : Protect the hydroxyl group using a suitable protecting agent (e.g., trimethylsilyl chloride) to prevent unwanted side reactions during methoxylation.

- Step 2 : Perform methoxylation at the C1 position using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- Step 3 : Deprotect the hydroxyl group under mild acidic conditions (e.g., dilute HCl).

- Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or GC-MS .

- Key Considerations : Monitor reaction progress using TLC and optimize solvent ratios for crystallization to minimize byproducts.

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodology :

- NMR : Use - and -NMR to assign chemical shifts for the hydroxyl, methoxy, and olefinic protons. Compare with computational predictions (e.g., DFT calculations).

- IR Spectroscopy : Identify O–H (3200–3600 cm) and C–O (1050–1250 cm) stretches.

- Mass Spectrometry : Validate molecular weight via high-resolution MS (HRMS) and fragment pattern analysis.

- Reference Standards : Cross-validate data with NIST Chemistry WebBook entries for analogous compounds .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

- Methodology :

- Storage : Store in airtight, light-resistant containers under inert gas (N) at –20°C to prevent oxidation of the hydroxyl and alkene groups.

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Install local exhaust ventilation to minimize inhalation exposure (Category 4 acute toxicity per CLP guidelines) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity classifications for this compound?

- Methodology :

- Step 1 : Review classification criteria (e.g., CLP vs. GHS) and test protocols (oral/acute dermal vs. inhalation) used in conflicting studies .

- Step 2 : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to generate harmonized data.

- Step 3 : Validate findings via inter-laboratory reproducibility studies and statistical meta-analysis .

- Key Insight : Discrepancies may arise from impurities in commercial samples; ensure compound purity via orthogonal analytical methods.

Q. What experimental strategies can elucidate the compound’s reactivity under varying pH conditions?

- Methodology :

- Buffer Systems : Prepare pH-specific buffers (e.g., acetate buffer for pH 4.6, phosphate buffer for pH 7.4) to simulate physiological or environmental conditions .

- Kinetic Studies : Monitor degradation pathways (e.g., hydrolysis of methoxy groups) via UV-Vis spectroscopy or -NMR time-course experiments.

- Computational Modeling : Use molecular dynamics simulations to predict protonation states and reactive intermediates .

Q. How can adsorption behavior of this compound on indoor surfaces be modeled for environmental chemistry studies?

- Methodology :

- Microspectroscopic Imaging : Employ AFM or ToF-SIMS to analyze surface adsorption at molecular resolution.

- Controlled Chamber Experiments : Expose materials (e.g., glass, PVC) to compound vapors under standardized humidity/temperature; quantify adsorption via GC-MS .

- QSAR Models : Develop quantitative structure-activity relationship models to predict adsorption coefficients based on functional group interactions .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in spectral data during structural characterization?

- Methodology :

- Error Source Identification : Check for solvent artifacts (e.g., residual DMSO in NMR) or instrument calibration drift.

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone) .

- Collaborative Validation : Share raw data with third-party labs for independent verification .

Q. What statistical approaches are optimal for analyzing dose-response relationships in biological assays?

- Methodology :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression software (e.g., GraphPad Prism).

- Uncertainty Quantification : Calculate confidence intervals for EC values and apply ANOVA for inter-group comparisons.

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.